1,3-Diacetyladamantane
Description
1,3-Diacetyladamantane (systematic name: N,N'-(adamantane-1,3-diyl)diacetamide) is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. This compound features two acetamido (-NHCOCH₃) groups at the 1- and 3-positions of the adamantane scaffold. Its synthesis typically involves acetylation of 1,3-diaminoadamantane, a precursor that can be functionalized to introduce polar groups for enhanced solubility and pharmaceutical utility .
Properties
IUPAC Name |
1-(3-acetyl-1-adamantyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9(15)13-4-11-3-12(5-13)7-14(6-11,8-13)10(2)16/h11-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMDBHIWOLWLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diacetyladamantane can be synthesized through the acylation of adamantane derivatives. One common method involves the reaction of adamantane-1,3-dicarbonyl dicarboxylic acid chloride with acetic anhydride in the presence of a catalyst. This reaction typically occurs under mild conditions, yielding this compound with a moderate yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acylation reactions using adamantane derivatives as starting materials. The process may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diacetyladamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of adamantane-1,3-dicarboxylic acid.
Reduction: Formation of 1,3-dihydroxyadamantane.
Substitution: Formation of various substituted adamantane derivatives, depending on the nucleophile used.
Scientific Research Applications
1,3-Diacetyladamantane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diacetyladamantane and its derivatives often involves interactions with biological targets such as enzymes or receptors. The adamantane core provides a rigid and lipophilic scaffold that can enhance the binding affinity and specificity of the compound to its molecular targets. For example, adamantane derivatives are known to inhibit the function of certain ion channels and enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 1,3-diacetyladamantane and similar adamantane derivatives:
*Estimated based on molecular formula.
Physical and Chemical Properties
- Polarity and Solubility: The acetamido and formamido groups in this compound and its analogs increase polarity compared to non-polar derivatives like 1,3-dimethyladamantane. This enhances solubility in polar solvents (e.g., DMSO, methanol) .
- Thermal Stability : Methyl-substituted derivatives (e.g., 1,3-dimethyladamantane) exhibit higher volatility and lower melting points (<100°C) due to reduced hydrogen bonding, whereas acetamido derivatives are solids at room temperature .
- Bioactivity : Acetamido and formamido groups improve interactions with biological targets. For example, N-(3,5-dimethyladamantan-1-yl)formamide is a metabolite of memantine, a drug used for Alzheimer’s disease .
Pharmaceutical Relevance
- This compound: Potential use as a prodrug or intermediate for neurologically active compounds, leveraging its stability and slow hydrolysis in vivo.
- Memantine Derivatives : N-(3,5-Dimethyladamantan-1-yl)formamide () highlights the role of adamantane derivatives in modulating NMDA receptors .
- 1-Acetamido-3,5-dimethyladamantane : Studied for antiviral and anti-Parkinsonian properties due to structural similarity to amantadine .
Research Findings and Data
Key Research Insights
- Synthetic Efficiency : Diacetyladamantane derivatives require multi-step synthesis but offer tunable pharmacokinetics. For example, 1,3-adamantanediacetamide () is synthesized in 65–70% yield via acetylation under anhydrous conditions .
- Structure-Activity Relationships (SAR) :
- Safety Profiles : 1,3-Dimethyladamantane is classified as a flammable liquid (UN1993), requiring careful handling, while acetamido derivatives are generally safer due to lower volatility .
Comparative Data Table
*Estimated based on analogous compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
